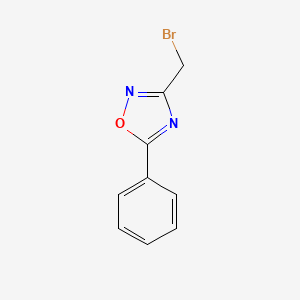

3-(Bromomethyl)-5-phenyl-1,2,4-oxadiazole

Description

Evolution and Significance of Oxadiazole Scaffolds in Organic Synthesis and Medicinal Chemistry

The 1,2,4-oxadiazole (B8745197) ring system, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has a rich history and a prominent place in modern chemical science. First synthesized in 1884 by Tiemann and Krüger, this scaffold has evolved from a chemical curiosity into a highly valued structural motif in both medicinal chemistry and organic synthesis. nih.govchim.it Oxadiazoles (B1248032) can exist in four isomeric forms (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole), with the 1,2,4- and 1,3,4-isomers being the most extensively studied due to their favorable pharmacological profiles. nih.govresearchgate.net

A key factor in the widespread use of the 1,2,4-oxadiazole nucleus is its role as a bioisostere for amide and ester functionalities. nih.govresearchgate.netacs.org This bioisosteric relationship allows chemists to replace metabolically labile ester or amide groups in a drug candidate with the more stable oxadiazole ring, often improving the molecule's metabolic profile and pharmacokinetic properties without sacrificing its biological activity. nih.gov The oxadiazole ring's ability to participate in hydrogen bonding further enhances its utility as a pharmacophore. researchgate.net

The significance of the 1,2,4-oxadiazole scaffold is underscored by its presence in several commercially available drugs and its association with an exceptionally broad spectrum of biological activities. nih.govnih.gov The first drug containing this ring, Oxolamine, was introduced in the 1960s as a cough suppressant. nih.govchim.it Since then, derivatives have been developed with applications across numerous therapeutic areas. nih.govingentaconnect.com Research has demonstrated that compounds incorporating the 1,2,4-oxadiazole moiety exhibit potent activities, which are summarized in the table below.

| Biological Activity | Description |

| Anticancer | Derivatives have shown cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. nih.gov |

| Anti-inflammatory | The scaffold is a component of compounds with significant anti-inflammatory and analgesic properties. chim.itnih.gov |

| Anti-infective | Broad-spectrum activity has been reported, including antibacterial, antifungal, antiparasitic, and antiviral effects. nih.govnih.gov |

| Neurological | Compounds have been investigated as muscarinic agonists, antidepressants, and potential treatments for Alzheimer's disease. nih.govresearchgate.net |

| Cardiovascular | Certain derivatives, such as butalamine, function as vasodilators. nih.gov |

In organic synthesis, the 1,2,4-oxadiazole ring is not only a target but also a versatile synthetic intermediate. Its construction, typically via the cyclization of an O-acylamidoxime (derived from an amidoxime (B1450833) and a carboxylic acid derivative) or through a 1,3-dipolar cycloaddition between a nitrile and a nitrile oxide, is well-established. chim.itorganic-chemistry.org The stability of the ring and its ability to undergo various transformations make it a reliable component in the synthesis of more complex molecular architectures. chim.it

Contextualizing 3-(Bromomethyl)-5-phenyl-1,2,4-oxadiazole within the Landscape of Functionalized Heterocycles

Within the vast family of oxadiazole derivatives, this compound stands out as a functionalized heterocyclic building block. Its structure is characterized by the stable 1,2,4-oxadiazole core, substituted at the 5-position with a phenyl group and at the 3-position with a highly reactive bromomethyl (-CH₂Br) group. This specific arrangement of functional groups makes it a valuable intermediate for synthetic chemists aiming to construct more elaborate molecules.

The key to its utility lies in the bromomethyl group. The bromine atom is an excellent leaving group, making the adjacent methylene (B1212753) carbon highly susceptible to nucleophilic attack. This allows for the facile introduction of a wide variety of substituents through Sₙ2 reactions. rjptonline.org Consequently, this compound serves as a versatile scaffold for creating libraries of novel compounds where the phenyl and oxadiazole units are constant, and diversity is introduced at the 3-position.

The structural components of this compound and their respective roles are detailed in the table below.

| Structural Component | Chemical Formula/Group | Significance in Molecular Design |

| 1,2,4-Oxadiazole Core | C₂H₂N₂O | Provides a stable, aromatic heterocyclic scaffold. Acts as a bioisostere for amide/ester groups, potentially enhancing metabolic stability. nih.govnih.gov |

| Phenyl Group | -C₆H₅ | Contributes to the molecule's overall lipophilicity and can engage in hydrophobic or π-stacking interactions with biological targets. |

| Bromomethyl Group | -CH₂Br | A reactive functional handle. The bromine is a good leaving group, enabling nucleophilic substitution reactions to build molecular complexity. rjptonline.org This group is a type of haloalkyl moiety, which has been shown to enhance biological activity in related compounds. mdpi.com |

The presence of a haloalkyl group, such as bromomethyl or chloromethyl, at the 5-position (or in this case, the 3-position) of the 1,2,4-oxadiazole ring has been shown to be crucial for enhancing the biological activity of certain derivatives, for instance in the development of potential nematicides. mdpi.com This suggests that this compound is not just a synthetic tool but also a precursor to molecules with significant biological potential.

Research Trajectories and Unanswered Questions Pertaining to this compound

The primary research trajectory for this compound is its application as a key building block in discovery chemistry. dntb.gov.ua Its inherent reactivity makes it an ideal starting material for the synthesis of diverse chemical libraries for high-throughput screening. Future research will likely focus on systematically reacting this compound with a broad array of nucleophiles—such as amines, thiols, alcohols, and carbanions—to generate novel derivatives. The subsequent biological evaluation of these new compounds could lead to the identification of hits or leads in various therapeutic areas, from oncology to infectious diseases.

Despite its potential, several unanswered questions remain, representing opportunities for future investigation:

Full Synthetic Scope: While the reactivity of the bromomethyl group is predictable, its full synthetic utility across a wide range of reaction conditions and with complex nucleophiles has not been exhaustively documented. Exploring its compatibility with modern synthetic methods, such as photocatalysis or flow chemistry, could unlock more efficient and novel transformations.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of derivatives is needed. By synthesizing a focused library of compounds and testing them against specific biological targets, researchers can determine which types of substituents at the 3-position confer the highest potency and selectivity. This would provide a roadmap for rational drug design based on this scaffold.

Beyond Medicinal Chemistry: The application of 1,2,4-oxadiazoles is not limited to pharmaceuticals; they are also found in materials science, for example, as components in scintillating materials, dyes, and polymers. nih.govnih.govlifechemicals.com A significant unanswered question is whether derivatives of this compound could have useful properties as functional materials, such as liquid crystals or components in organic light-emitting diodes (OLEDs).

Optimization of Synthesis: While general methods for synthesizing 1,2,4-oxadiazoles exist, the specific, high-yield, and scalable synthesis of this compound itself may warrant further optimization to ensure its cost-effective availability for broader research and development.

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-5-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYAKCGFSLFXTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 3 Bromomethyl 5 Phenyl 1,2,4 Oxadiazole

General Principles of 1,2,4-Oxadiazole (B8745197) Ring Formation

The construction of the 1,2,4-oxadiazole ring is a cornerstone of heterocyclic chemistry, with several reliable methods developed since its first synthesis by Tiemann and Krüger in 1884. chim.itmdpi.com These methods primarily involve the formation of the N-C-O-N-C heterocyclic core from acyclic precursors. The two most prevalent strategies are the cyclization of amidoxime (B1450833) derivatives and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.

Amidoxime Cyclization Routes for 1,2,4-Oxadiazoles

The most widely employed method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction of an amidoxime with a carboxylic acid or its activated derivatives, such as acyl chlorides or anhydrides. researchgate.netresearchgate.net This route can be considered a [4+1] approach, where the four-atom C-N-O-H fragment of the amidoxime combines with the carbonyl carbon of the acylating agent. chim.it

The general mechanism involves two key steps:

O-Acylation: The amidoxime reacts with the acylating agent to form an O-acylamidoxime intermediate. This intermediate can sometimes be isolated. chim.it

Cyclodehydration: The O-acylamidoxime undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable 1,2,4-oxadiazole ring. nih.gov

This reaction can be performed in a one-pot procedure or as a two-step process. mdpi.comnih.gov Various reagents and conditions have been developed to promote this transformation, including the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid, or by reacting the amidoxime directly with a more reactive acyl chloride or anhydride (B1165640). chim.it The cyclization step is often facilitated by heating or by the use of bases or dehydrating agents. researchgate.net

| Reactant with Amidoxime | Typical Conditions | Reference |

|---|---|---|

| Carboxylic Acids + Coupling Agent (e.g., EDC, DCC) | Room temperature to elevated temperatures, various solvents. | chim.it |

| Acyl Chlorides | Often in the presence of a base (e.g., pyridine), mild conditions. | researchgate.net |

| Carboxylic Anhydrides | Heating, sometimes with a catalyst. | researchgate.net |

| Esters (in superbase media) | Room temperature, NaOH/DMSO. | mdpi.com |

Alternative Synthetic Pathways to the 1,2,4-Oxadiazole Core

While the amidoxime route is dominant, other pathways to the 1,2,4-oxadiazole core exist, providing alternative strategies depending on precursor availability.

1,3-Dipolar Cycloaddition: This [3+2] cycloaddition reaction involves the reaction of a nitrile oxide with a nitrile. chim.itresearchgate.net Nitrile oxides are typically generated in situ from aldoximes via oxidation or from hydroximoyl halides by dehydrohalogenation. This method is a powerful tool for forming the heterocyclic ring, though its regioselectivity can be a concern, and the dimerization of the nitrile oxide can lead to side products. mdpi.com

Oxidative Cyclization: More recent methods involve the oxidative cyclization of N-acylamidines or the copper-catalyzed cascade reaction of amidines and methylarenes. nih.gov These newer approaches expand the toolkit for synthesizing 1,2,4-oxadiazoles under different reaction conditions.

Rearrangement Reactions: The 1,2,4-oxadiazole ring can also be formed through the rearrangement of other heterocyclic systems, although this is less common as a primary synthetic route. The thermal Boulton-Katritzky rearrangement is a notable example of a reaction that 1,2,4-oxadiazoles can undergo to form other heterocycles. chim.it

Strategies for the Introduction of the Bromomethyl Moiety at the 3-Position

To synthesize 3-(bromomethyl)-5-phenyl-1,2,4-oxadiazole, the bromomethyl group must be incorporated at the C3 position of the ring. This can be achieved through two primary strategies: modifying the methyl group after the oxadiazole ring has been formed or by using a precursor that already contains the required functionality.

Post-Cyclization Bromination Approaches

This approach begins with the synthesis of 3-methyl-5-phenyl-1,2,4-oxadiazole. The methyl group, being attached to the heterocyclic ring, behaves similarly to a benzylic methyl group and can be halogenated under radical conditions.

The precursor, 3-methyl-5-phenyl-1,2,4-oxadiazole, is readily synthesized via the standard amidoxime route, by reacting benzamidoxime (B57231) with acetic anhydride or acetyl chloride. Once formed, the methyl group can be brominated, typically using N-bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions (e.g., UV light). The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane (B81311). This free-radical halogenation selectively occurs at the methyl group attached to the ring.

General Reaction Scheme:

Step 1 (Oxadiazole Formation): Benzamidoxime + Acetic Anhydride → 3-Methyl-5-phenyl-1,2,4-oxadiazole

Step 2 (Bromination): 3-Methyl-5-phenyl-1,2,4-oxadiazole + NBS/AIBN → this compound

This method is advantageous when the 3-methyl-substituted oxadiazole is readily available or easily synthesized.

Precursor Design with Integrated Bromomethyl Functionality

An alternative and often more direct strategy involves using a precursor that already contains the C-Br bond. In the context of the amidoxime cyclization route, this means using a bromoacetic acid derivative as the acylating agent.

The synthesis starts with benzamidoxime, which is then acylated with a derivative of bromoacetic acid, such as bromoacetyl chloride or bromoacetic anhydride. The resulting O-(bromoacetyl)benzamidoxime intermediate undergoes in situ or subsequent thermal or base-catalyzed cyclodehydration to yield the target compound, this compound. researchgate.net

| Amidoxime | Acylating Agent | Product | Reference Analogy |

|---|---|---|---|

| Benzamidoxime | Bromoacetyl chloride | This compound | researchgate.net |

| Benzamidoxime | Bromoacetic anhydride | This compound | researchgate.net |

| Various Amidoximes | Chloroacetyl chloride | Corresponding 3-(Chloromethyl)-1,2,4-oxadiazoles | researchgate.net |

This approach is highly efficient as it constructs the desired functionality directly during the ring formation, potentially reducing the number of synthetic steps compared to post-cyclization modification.

Methodological Advancements in the Synthesis of this compound and Analogues

Recent research in the field of 1,2,4-oxadiazole synthesis has focused on improving efficiency, reducing reaction times, and developing more environmentally friendly procedures. These advancements are applicable to the synthesis of functionalized derivatives like this compound.

One-Pot Syntheses: There is a growing trend towards one-pot procedures that combine multiple reaction steps without isolating intermediates. For instance, one-pot reactions of nitriles, hydroxylamine, and carboxylic acid derivatives can streamline the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. mdpi.comorganic-chemistry.org A one-pot synthesis of the target compound could involve the reaction of benzamidoxime and a bromoacetic acid derivative under conditions that facilitate both acylation and immediate cyclization.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. mdpi.comnih.gov The synthesis of 1,2,4-oxadiazoles, including the cyclodehydration of O-acylamidoximes, can often be achieved in minutes under microwave heating, compared to hours required for conventional heating. nih.gov This technique offers a rapid and efficient method for producing this compound and its analogues.

Novel Catalytic Systems: New catalysts have been developed to facilitate the formation of the 1,2,4-oxadiazole ring under milder conditions. For example, a combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) has been shown to be an effective catalyst for the synthesis of 1,2,4-oxadiazoles from amidoximes and nitriles. organic-chemistry.org Such catalytic systems could be adapted for the synthesis of the target molecule, potentially improving yields and reducing the need for harsh reagents.

Solid-Phase Synthesis: For the creation of libraries of related compounds, solid-phase synthesis methodologies have been developed for 1,2,4-oxadiazoles. researchgate.net This involves attaching the amidoxime or nitrile precursor to a solid support, performing the necessary reactions, and then cleaving the final product from the support. This approach is particularly useful in medicinal chemistry for generating a diverse range of analogues for screening.

These methodological advancements offer promising avenues for the efficient and scalable synthesis of this compound, a valuable building block in various chemical and pharmaceutical applications.

Microwave-Assisted Synthesis Techniques for Related Oxadiazoles (B1248032)

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including 1,2,4-oxadiazoles. capes.gov.br This technique often leads to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. scielo.br

In the context of synthesizing oxadiazole derivatives, microwave irradiation can be effectively employed for the cyclodehydration step. For instance, the synthesis of 2-((bromomethyl)phenyl)-5-phenyl-1,3,4-oxadiazole and other bromoalkyl derivatives has been successfully achieved through microwave-assisted cyclodehydration of N,N'-diacylhydrazines. researchgate.net This indicates that similar microwave-assisted cyclization could be applied to the synthesis of this compound from its acyclic precursors.

Microwave heating can also be advantageous in one-pot syntheses of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, hydroxylamine, and carboxylic acids, offering good to excellent yields in a solvent-free environment. nih.gov The use of microwave irradiation can be particularly beneficial in driving the reaction to completion and minimizing the formation of side products.

The table below summarizes the key advantages of using microwave-assisted techniques in the synthesis of related oxadiazoles.

| Parameter | Microwave-Assisted Synthesis | Conventional Heating |

|---|---|---|

| Reaction Time | Minutes | Hours to Days |

| Yields | Often higher | Variable |

| By-product Formation | Generally lower | Can be significant |

| Energy Efficiency | More efficient | Less efficient |

Catalyst Systems and Reaction Optimization for Bromomethyl-Oxadiazole Formation

The formation of the bromomethyl group on the oxadiazole ring, if proceeding through the bromination of a methyl-substituted precursor, requires careful selection of a catalyst and optimization of reaction conditions to ensure high selectivity and yield. The benzylic position of the methyl group on the heterocyclic ring is susceptible to radical bromination.

A common reagent for this transformation is N-bromosuccinimide (NBS), which can be activated by radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by UV irradiation. However, to improve the efficiency and selectivity of the bromination, various catalytic systems can be employed.

Recent advancements in photoredox catalysis have introduced milder and more selective methods for bromination. For example, organic dyes like erythrosine B can act as visible-light photoredox catalysts to activate NBS for the bromination of arenes and heteroarenes. nih.govresearchgate.net This method can offer high regioselectivity and short reaction times under mild conditions. nih.govresearchgate.net

For benzylic C(sp3)–H bromination, iron-based catalysts, such as iron(II) bromide (FeBr2), have been shown to be effective. sdu.edu.cn This approach allows for site-selective bromination with the C–H substrate as the limiting reagent and can be performed at room temperature. sdu.edu.cn

Optimization of the reaction conditions is crucial for maximizing the yield of the desired brominated product while minimizing side reactions, such as over-bromination or degradation of the starting material. Key parameters to consider for optimization include the choice of solvent, reaction temperature, stoichiometry of the reagents, and the type and loading of the catalyst and initiator. For instance, in the bromination of some heterocyclic systems, the use of microwave irradiation has been shown to accelerate the reaction. researchgate.net

The following table details key parameters that are often optimized for the bromination of methyl-substituted heterocyclic compounds.

| Parameter | Variables and Considerations |

|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) is common; others include dibromoisocyanuric acid (DBI). nih.gov |

| Catalyst/Initiator | Radical initiators (AIBN, benzoyl peroxide), photoredox catalysts (e.g., erythrosine B), or metal catalysts (e.g., FeBr2). nih.govresearchgate.netsdu.edu.cn |

| Solvent | Non-polar solvents like carbon tetrachloride or acetonitrile (B52724) are often used. The choice can influence reaction rate and selectivity. |

| Temperature | Reactions can be run at room temperature with photocatalysis or require heating for thermal initiation. |

| Light Source | UV light or visible light (for photoredox catalysis) can be used to initiate the reaction. |

Chemical Reactivity and Derivatization Pathways of 3 Bromomethyl 5 Phenyl 1,2,4 Oxadiazole

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The presence of a bromine atom, a good leaving group, on the methyl substituent at the 3-position of the 1,2,4-oxadiazole (B8745197) ring makes this position highly susceptible to attack by nucleophiles. This reactivity is the basis for numerous derivatization strategies.

The benzylic-like carbon of the bromomethyl group is a key site for alkylation and functionalization. For instance, in reactions analogous to those of its chloro-counterpart, 3-(bromomethyl)-5-phenyl-1,2,4-oxadiazole can react with nucleophiles like potassium cyanide. beilstein-journals.org This reaction proceeds via a substitution mechanism where the cyanide anion displaces the bromide. The resulting acetonitrile (B52724) derivative possesses an acidic hydrogen on the carbon adjacent to the nitrile group. This proton can be abstracted by a base, generating a carbanion that can further react with additional molecules of the starting bromomethyl compound. beilstein-journals.org This sequential reaction can lead to the formation of di- and tri-substituted acetonitrile derivatives, demonstrating a pathway to complex alkylated structures. beilstein-journals.org

A plausible mechanism for this multi-alkylation process is outlined below:

Initial Cyanation: The cyanide ion (CN⁻) attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion (Br⁻) to form the initial acetonitrile product.

Deprotonation: A base, such as excess cyanide, abstracts the acidic α-proton from the newly formed acetonitrile derivative, creating a resonance-stabilized carbanion.

Sequential Alkylation: The generated carbanion then acts as a nucleophile, attacking another molecule of this compound to form a di-substituted product. This process can repeat to yield tri-substituted derivatives. beilstein-journals.org

| Reactant | Nucleophile | Product Type | Key Feature |

| This compound | Potassium Cyanide (KCN) | Mono-, di-, or tri-alkylated acetonitrile | Formation of new C-C bonds; potential for complex structures. beilstein-journals.org |

The bromomethyl group of this compound serves as a suitable electrophile for the synthesis of phosphonium (B103445) salts, which are precursors to Wittig reagents. youtube.com The reaction involves the treatment of the bromomethyl compound with a phosphine, most commonly triphenylphosphine (B44618) (PPh₃). masterorganicchemistry.com This is a classic Sₙ2 reaction where the phosphorus atom of the triphenylphosphine acts as the nucleophile, attacking the carbon atom bearing the bromine and displacing the bromide ion. youtube.com The result is the formation of a stable phosphonium salt. youtube.com

These phosphonium salts are crucial intermediates for the Wittig reaction, a widely used method for alkene synthesis. libretexts.org Deprotonation of the phosphonium salt with a strong base, such as n-butyllithium, generates a phosphonium ylide, also known as a Wittig reagent. masterorganicchemistry.comwikipedia.org This ylide can then react with an aldehyde or a ketone to produce an alkene and triphenylphosphine oxide. libretexts.org The formation of the very stable P=O double bond in triphenylphosphine oxide is a major driving force for this reaction. masterorganicchemistry.com

| Reactant | Reagent | Intermediate | Subsequent Reaction | Product |

| This compound | Triphenylphosphine (PPh₃) | Phosphonium Salt | Wittig Reaction | Alkene |

The electrophilic nature of the carbon in the bromomethyl group allows for reactions with a variety of heteroatom nucleophiles, leading to the introduction of oxygen, sulfur, and nitrogen-containing functional groups.

Sulfur Nucleophiles: Reactions with thiols or their corresponding thiolates can be used to introduce thioether linkages. For example, benzyl (B1604629) thiols have been shown to react with similar heterocyclic systems. nih.gov This type of reaction would involve the sulfur atom of the thiol attacking the bromomethyl carbon, displacing the bromide and forming a new C-S bond.

Nitrogen Nucleophiles: Amines can also serve as effective nucleophiles. For instance, benzylamine (B48309) has been shown to react with related 1,2,4-oxadiazoles, leading to the formation of N-substituted products. rsc.org The reaction proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the bromomethyl group.

Oxygen Nucleophiles: Alcohols and phenoxides can react to form ether derivatives. The reaction of 3-(aryl)-5-methyl-1,2,4-oxadiazoles with benzyl alcohol has been reported, suggesting the possibility of similar reactions with this compound. rsc.org

| Nucleophile Type | Example Nucleophile | Resulting Functional Group |

| Sulfur | Thiols (e.g., Benzyl thiol) | Thioether |

| Nitrogen | Amines (e.g., Benzylamine) | Amine |

| Oxygen | Alcohols (e.g., Benzyl alcohol) | Ether |

Strategies for Structural Elaboration and Library Synthesis from this compound Precursors

The bromomethyl group in this compound serves as a key functional handle for introducing molecular diversity. This is typically achieved through nucleophilic substitution reactions, where the bromine atom is displaced by a variety of nucleophiles. This approach is fundamental to the construction of libraries of molecules with modified properties for applications in drug discovery and materials science. The analogous compound, 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole, is known to be a versatile intermediate in organic synthesis, suggesting similar reactivity for the bromo-derivative chemicalbook.com.

The general strategy for structural elaboration involves the reaction of this compound with a range of nucleophiles, leading to the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. These reactions are foundational for generating a library of derivatives from a common precursor.

Nucleophilic Substitution Reactions:

The primary pathway for the derivatization of this compound is nucleophilic substitution. The electron-withdrawing nature of the 1,2,4-oxadiazole ring enhances the electrophilicity of the benzylic carbon, making it susceptible to attack by nucleophiles.

Reaction with Oxygen Nucleophiles: Phenols and alcohols can react with this compound, typically in the presence of a base, to form the corresponding ether derivatives. This reaction, a variation of the Williamson ether synthesis, is a common method for introducing diverse aryl and alkyl ether functionalities. For instance, the synthesis of 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole (B2622554) derivatives has been reported, highlighting the feasibility of such transformations on related oxadiazole scaffolds nih.gov.

Reaction with Nitrogen Nucleophiles: A wide array of primary and secondary amines can be utilized to generate a library of aminomethyl derivatives. These reactions are crucial for introducing basic nitrogen centers, which are often important for biological activity. The synthesis of various N-substituted aminomethyl-1,3,4-oxadiazoles from their chloromethyl precursors has been documented, indicating a similar reactivity pattern for the 1,2,4-oxadiazole isomer nih.gov.

Reaction with Sulfur Nucleophiles: Thiols are excellent nucleophiles for displacing the bromide, leading to the formation of thioether derivatives. These reactions are generally efficient and provide access to a range of sulfur-containing compounds. The synthesis of 5-[2-(phenylthio)phenyl]-1,3,4-oxadiazole derivatives showcases the utility of this approach in generating diverse structures researchgate.net.

Table 1: Representative Derivatization Reactions of this compound

| Nucleophile | Reagent Example | Product Class | Potential Functional Groups Introduced |

| Oxygen | Phenol | Aryl ethers | Substituted phenoxy groups |

| Oxygen | Alcohol | Alkyl ethers | Alkoxy groups |

| Nitrogen | Primary Amine | Secondary amines | Substituted amino groups |

| Nitrogen | Secondary Amine | Tertiary amines | Disubstituted amino groups |

| Sulfur | Thiol | Thioethers | Alkylthio or Arylthio groups |

Library Synthesis Strategies:

The amenability of this compound to a variety of nucleophilic substitution reactions makes it an ideal scaffold for combinatorial chemistry and diversity-oriented synthesis. By employing a parallel synthesis approach, a large number of derivatives can be prepared simultaneously by reacting the common precursor with a library of diverse nucleophiles.

This strategy allows for the rapid exploration of the chemical space around the 5-phenyl-1,2,4-oxadiazole (B2633127) core. The resulting library of compounds can then be screened for desired biological activities or material properties. The development of multistep protocols for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles on DNA-chemical conjugates highlights the potential of this scaffold in the generation of DNA-encoded chemical libraries (DECLs) nih.gov. In such a strategy, the this compound core could be attached to a DNA tag, and subsequent reactions with a library of nucleophiles would generate a vast collection of compounds for high-throughput screening.

The exploration of such library synthesis strategies is crucial for the discovery of novel bioactive molecules and advanced materials. The reactivity of the bromomethyl group provides a reliable and efficient means to generate structural diversity, making this compound a valuable precursor in modern chemical research.

Structure Activity Relationship Sar and Mechanistic Investigations of 1,2,4 Oxadiazole Derivatives

Influence of the Bromomethyl and Other Haloalkyl Substituents on Biological Activities

The introduction of haloalkyl groups, such as the bromomethyl group, is a key strategy in medicinal chemistry to modulate the biological activity of a parent compound. Research into 1,2,4-oxadiazole (B8745197) derivatives demonstrates that these substituents can significantly enhance potency. For instance, a study on 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives revealed that introducing a chloromethyl or bromomethyl group at the 5-position enhanced nematicidal activity. mdpi.com

Specifically, compound A11 (3-(4-Bromophenyl)-5-(bromomethyl)-1,2,4-oxadiazole) showed a lethal concentration (LC50) of 7.0 μg/mL against the nematode Bursaphelenchus xylophilus. mdpi.com Interestingly, the corresponding chloromethyl analog, A3 , exhibited even greater potency with an LC50 of 3.3 μg/mL, suggesting that the nature of the halogen atom is a critical determinant of activity. mdpi.com This highlights the pronounced impact of haloalkyl groups on the bioactivity of the 1,2,4-oxadiazole core.

| Compound ID | Aryl Group (Position 3) | Haloalkyl Group (Position 5) | LC50 (μg/mL) |

|---|---|---|---|

| A3 | 4-Bromophenyl | -CH2Cl | 3.3 |

| A11 | 4-Bromophenyl | -CH2Br | 7.0 |

| A4 | 4-Chlorophenyl | -CH2Br | 4.2 |

| A16 | 2-Chlorophenyl | -CH2Br | 13.4 |

Positional Isomerism and Substituent Effects on Bioactivity

Structure-activity relationship (SAR) studies have consistently shown that the substitution pattern governs the compound's efficacy. For example, in one study on antiproliferative agents, an aryl substituent at the C-5 position of the 1,2,4-oxadiazole ring was found to be superior for activity compared to having it at the C-3 position. researchgate.net Furthermore, QSAR studies on S1P1 receptor agonists required the separation of 3-substituted and 5-substituted derivatives into distinct categories, as a unified model could not be generated, suggesting different mechanisms of action based on substituent placement. tsijournals.com This underscores the non-interchangeable nature of the C-3 and C-5 positions and the importance of precise structural design.

The Role of the Phenyl Group at the 5-Position in Modulating Activity

In the context of 3-(Bromomethyl)-5-phenyl-1,2,4-oxadiazole, the phenyl group at the C-5 position is a critical modulator of biological activity. The aromatic nature of this group allows for various interactions with biological targets, including pi-pi stacking and hydrophobic interactions. SAR studies on 3,5-diaryl-1,2,4-oxadiazoles have demonstrated that this position is not merely a placeholder but an active contributor to the compound's potency.

Modifications to this phenyl ring can fine-tune the compound's activity. For instance, the introduction of electron-withdrawing groups can enhance antitumor properties in some series of compounds. nih.gov Conversely, other studies have found that replacing the phenyl ring with heteroaromatic systems can be detrimental to activity. chim.it The specific substitution pattern on the phenyl ring itself is also vital. In a series of nematicides, compounds with a substituent at the 4-position of the benzene (B151609) ring possessed superior activity compared to those substituted at the 2-position. mdpi.com For example, A4 (with a 4-chlorophenyl group) was significantly more potent than A16 (with a 2-chlorophenyl group), as shown in Table 1. mdpi.com

Computational Chemistry and Molecular Modeling in Understanding SAR

To decipher the complex structure-activity relationships of 1,2,4-oxadiazole derivatives, computational chemistry and molecular modeling have become indispensable tools. These in silico methods provide insights into the molecular properties and interactions that govern biological activity, guiding the rational design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 1,2,4-oxadiazole derivatives, various 2D and 3D-QSAR studies have been successfully employed to predict their antibacterial, antimicrobial, and anticancer activities. conicet.gov.arnih.govglobalresearchonline.net

These models use molecular descriptors—quantifiable properties related to steric, electronic, and hydrophobic features—to build predictive equations. For example, a 3D-QSAR study on 1,2,4-oxadiazole antibacterials using Comparative Molecular Field Analysis (CoMFA) generated contour maps that identified regions where steric bulk or electrostatic charge would be favorable or unfavorable for activity. conicet.gov.ar Such models provide a visual and quantitative guide for optimizing lead compounds. Another study on Sortase A inhibitors developed a robust 3D-QSAR model with high internal and external predictive power, confirming its reliability for designing new analogs. nih.gov

| QSAR Model Type | Biological Activity | Key Findings/Descriptors | Reference |

|---|---|---|---|

| 3D-QSAR (CoMFA, CoMSIA) | Antibacterial (Gram-positive) | Defined favored/disfavored steric and electrostatic regions for substitution. | conicet.gov.ar |

| 3D-QSAR (kNN-MFA) | Antibacterial (Sortase A inhibitor) | Model showed high predictive potential (R² = 0.9235) and was validated by Y-randomization. | nih.gov |

| 2D-QSAR | Antimicrobial | Steric (Shape Coefficient) and Thermodynamic properties contributed positively; Electronic properties (Dipole) contributed negatively. | globalresearchonline.net |

| 2D-QSAR | S1P1 Agonist | Required separate models for 3-substituted and 5-substituted derivatives, indicating different mechanisms. | tsijournals.com |

Molecular Docking and Dynamics Simulations for Target Interaction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, elucidating the specific interactions that stabilize the complex. nih.gov This method has been widely applied to 1,2,4-oxadiazole derivatives to identify potential biological targets and understand their binding modes. For example, docking studies have successfully predicted the binding of 1,2,4-oxadiazoles to the active sites of enzymes like Sortase A, VEGFR-2, and Leishmania infantum CYP51. nih.govmdpi.comnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues, that are crucial for inhibitory activity. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and conformational changes of the ligand-protein complex over time. tandfonline.com MD simulations provide a more dynamic picture of the binding event, assessing the flexibility of the complex and the durability of the interactions identified in docking. researchgate.net For 1,2,4-oxadiazole derivatives, MD simulations have been used to confirm the stability of their complexes with targets like the Epidermal Growth Factor Receptor (EGFR) and CYP51, validating the docking predictions and providing deeper insight into the binding mechanism. mdpi.comtandfonline.com

| Protein Target | Therapeutic Area | Key Findings from Simulation | Reference |

|---|---|---|---|

| Sortase A (SrtA) | Antibacterial | Docking was used to determine the binding form in the active site. | nih.gov |

| VEGFR-2 | Anticancer | Computational studies helped define the active binding sites. | nih.gov |

| Leishmania infantum CYP51 | Antiparasitic | Docking and MD simulations indicated a strong affinity and stable complex formation. | mdpi.comnih.gov |

| EGFR | Anticancer | MD simulations (20 ns) were used to understand the stability of the protein-ligand complex. | tandfonline.com |

Density Functional Theory (DFT) for Electronic Structure-Reactivity Correlations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. mdpi.com By calculating properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the electrostatic potential surface, DFT provides valuable insights into a molecule's chemical behavior. researchgate.net

For oxadiazole derivatives, DFT studies have been instrumental in correlating electronic properties with biological activity. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. mdpi.com DFT calculations have been used to determine the stability and reactivity of oxadiazole derivatives, suggesting that compounds with certain electronic profiles are more likely to be potent inhibitors. mdpi.com For example, DFT results for a series of potential anticancer agents identified the most chemically reactive and stable derivatives, which were then prioritized for further screening. mdpi.com This approach allows researchers to understand how substituents, like the bromomethyl and phenyl groups, alter the electronic landscape of the 1,2,4-oxadiazole ring and, consequently, its reactivity and biological function.

Mechanistic Hypotheses for the Biological Actions of 1,2,4-Oxadiazole Derivatives

The biological effects of 1,2,4-oxadiazole derivatives are diverse, stemming from their ability to interact with a variety of cellular targets. Mechanistic studies have revealed that these compounds can modulate cellular pathways, directly inhibit enzyme function, and interact with specific receptors.

Research into the cellular effects of 1,2,4-oxadiazole derivatives has uncovered several key mechanisms, particularly in the context of cancer biology.

Cell Cycle Arrest: A prominent mechanism of action for several anticancer 1,2,4-oxadiazole derivatives is the induction of cell cycle arrest. researchgate.net Nortopsentin analogs, where the central imidazole (B134444) ring was replaced by a 1,2,4-oxadiazole moiety, were found to arrest the cell cycle at the G0-G1 phase. nih.gov Similarly, other derivatives have been shown to induce G1 or G2-M phase arrest in various cancer cell lines, including pancreatic and colon cancer, thereby inhibiting proliferation. nih.govmdpi.com For example, a 1,2,4-oxadiazole derivative conjugated to thiophene (B33073) induced cell cycle arrest at the G1 phase in MCF-7 breast cancer cells. nih.gov This disruption of the cell machinery prevents DNA duplication and subsequent cell division. nih.gov

Induction of Apoptosis: Beyond halting proliferation, many 1,2,4-oxadiazole compounds actively induce programmed cell death, or apoptosis. The discovery of 3,5-diarylsubstituted 1,2,4-oxadiazoles as a new class of apoptosis inducers was a significant breakthrough. nih.gov Further studies have confirmed that these derivatives can trigger apoptosis through various signaling pathways, often involving the upregulation of pro-apoptotic proteins like p53, Puma, and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov

Specific Protein Interactions: The molecular targets of 1,2,4-oxadiazole derivatives are gradually being elucidated. One study identified TIP47, an insulin-like growth factor II (IGF-II) receptor binding protein, as the molecular target for a series of apoptosis-inducing 3-aryl-5-aryl-1,2,4-oxadiazoles. In the context of antibacterial activity, an oxadiazole-containing compound, HSGN-94, was found to inhibit the biosynthesis of lipoteichoic acid (LTA) in Staphylococcus aureus by directly binding to the enzyme PgcA. nih.gov

Pathway Modulation: The broader effects of these compounds are often mediated through the modulation of critical cellular signaling pathways. In neurodegenerative disease models, a novel 1,2,4-oxadiazole derivative demonstrated a neuroprotective effect by influencing β-amyloid clearance and tau pathology, key components of Alzheimer's disease progression. Certain derivatives have also been identified as potent activators of the Nrf2/ARE (Antioxidant Responsive Element) pathway, a key regulator of cellular defense against oxidative stress, highlighting their potential as anti-inflammatory agents. nih.gov

The 1,2,4-oxadiazole scaffold has proven to be an effective framework for designing potent and selective enzyme inhibitors targeting a range of diseases. researchgate.net

Cholinesterase Inhibition: Several series of 1,2,4-oxadiazole derivatives have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the progression of Alzheimer's disease. researchgate.netnih.govresearchgate.net By inhibiting these enzymes, the compounds increase the availability of the neurotransmitter acetylcholine (B1216132) in the brain. researchgate.net Notably, some derivatives show high selectivity for BuChE, which plays a more prominent role in the later stages of the disease. researchgate.netnih.gov

Histone Deacetylase (HDAC) Inhibition: 1,2,4-oxadiazole hydroxamate-based derivatives have been identified as potent HDAC inhibitors. mdpi.com One such compound demonstrated significant inhibitory activity against HDAC-1, -2, and -3 with IC₅₀ values in the low nanomolar range. mdpi.com HDACs are crucial regulators of gene expression, and their inhibition is a validated strategy in cancer therapy. mdpi.comnih.gov

Other Enzyme Targets: The inhibitory activity of this class of compounds extends to numerous other enzymes. Substituted 1,2,4-oxadiazole-arylsulfonamides are selective inhibitors of carbonic anhydrases (CAs). mdpi.com Derivatives have also been shown to inhibit Sirtuin 2 (Sirt2), a lysine (B10760008) deacetylase implicated in cancer and neurodegeneration. chemrxiv.org Other targeted enzymes include xanthine (B1682287) oxidase (XO), monoamine oxidase (MAO-A and MAO-B), and RET kinase, demonstrating the broad therapeutic potential of this chemical class. nih.govnih.gov

In addition to enzyme inhibition, 1,2,4-oxadiazoles can act as modulators of key cellular receptors, influencing signaling cascades involved in metabolism and neurotransmission.

Nuclear Receptor Modulation: A significant finding is the identification of 1,2,4-oxadiazole derivatives as modulators of nuclear receptors. mdpi.com One series, featuring a 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole core, was found to act as potent antagonists of the Farnesoid X Receptor (FXR). mdpi.comnih.gov Further investigation of this series revealed that some compounds also possess activity as Pregnane X Receptor (PXR) agonists, making them the first examples of nonsteroidal dual FXR antagonists and PXR agonists. mdpi.comnih.gov These receptors are critical in regulating bile acid, lipid, and glucose homeostasis, as well as inflammation. mdpi.com

Metabotropic Glutamate (B1630785) Receptor (mGluR) Modulation: In the field of neuroscience, a group of 1,2,4-oxadiazole derivatives has been developed as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu₄). nih.govnih.govtandfonline.com These compounds enhance the receptor's response to its endogenous ligand, glutamate. Selectivity screening showed these compounds preferentially modulate group III mGluRs (mGlu₄, mGlu₇, and mGlu₈) over other subtypes. nih.govnih.gov This modulation has been linked to potential anxiolytic and antipsychotic properties. nih.govtandfonline.com

Other Receptor Interactions: The 1,2,4-oxadiazole ring has also been incorporated into molecules designed to target other receptors, such as the acetylcholine receptor in nematodes, leading to potent nematicidal activity. mdpi.com This highlights the adaptability of the scaffold for targeting a wide array of receptor types across different species.

Applications in Advanced Organic Synthesis and Chemical Biology Research

3-(Bromomethyl)-5-phenyl-1,2,4-oxadiazole as a Building Block in Complex Molecule Synthesis

The synthetic utility of this compound is primarily centered on the reactivity of the bromomethyl group. This functional group acts as a potent electrophile, making it susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of the 5-phenyl-1,2,4-oxadiazole (B2633127) moiety into a wide array of molecular scaffolds.

The carbon-bromine bond in the bromomethyl group is readily cleaved by various nucleophiles, including amines, thiols, and alcohols, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This reactivity is fundamental to its role as a synthon for constructing more elaborate molecules. For instance, in analogous heterocyclic systems, bromoalkyl groups are used in substitution reactions to couple the heterocyclic core with other functional units. Research on related 5-phenyl-1,3,4-oxadiazoles demonstrates that bromoalkyl-substituted derivatives readily react with nucleophiles like diisopropyl iminodiacetate (B1231623) to yield more complex ester derivatives. researchgate.net Similarly, S-alkylation reactions involving bromomethyl groups on other heterocyclic cores are used to synthesize thioether derivatives. nih.gov This analogous reactivity underscores the potential of this compound to serve as a key intermediate in the synthesis of diverse chemical libraries for screening and development. nih.gov

The general scheme for its use as a building block can be summarized as follows:

Table 1: Representative Nucleophilic Substitution Reactions| Nucleophile (Nu-H) | Resulting Linkage | Product Class |

|---|---|---|

| Amine (R₂NH) | -CH₂-NR₂ | Aminomethyl derivatives |

| Thiol (RSH) | -CH₂-SR | Thioether derivatives |

| Alcohol/Phenol (ROH) | -CH₂-OR | Ether derivatives |

Derivatives of this compound as Probes for Biological Systems

The oxadiazole heterocycle is a component of various compounds known to possess interesting photophysical properties, including fluorescence. researchgate.net By chemically modifying this compound, it is possible to develop derivatives that can function as molecular probes for biological systems. The synthesis of such probes typically involves conjugating the oxadiazole core with other molecular entities that can interact with specific biological targets or respond to changes in their local environment.

For example, new derivatives of oxadiazoles (B1248032) have been characterized using ultraviolet–visible (UV–vis) and fluorescence spectroscopy to determine their absorption and emission properties. researchgate.net This foundational analysis is crucial for the development of fluorescent probes. While specific applications of this compound derivatives as biological probes are still an emerging area of research, the inherent properties of the oxadiazole scaffold make it a promising platform for designing novel tools for chemical biology.

Contribution to the Discovery of Novel Chemical Entities with Targeted Biological Actions

The 1,2,4-oxadiazole (B8745197) nucleus is a key pharmacophore found in numerous biologically active compounds. nih.gov Derivatives synthesized from this compound have been investigated for a range of therapeutic and agrochemical applications.

The 1,2,4-oxadiazole scaffold has been a focus of significant interest in oncology research. nih.gov A number of 3,5-disubstituted 1,2,4-oxadiazole derivatives have been identified as potent inducers of apoptosis in cancer cells. nih.gov Research into related 1,3,4-oxadiazole (B1194373) structures has yielded compounds with significant cytotoxicity against various cancer cell lines, including breast cancer lines like MCF-7 and MDA-MB-453. nih.gov The mechanism of action for some of these compounds involves interaction with critical biological targets such as the estrogen receptor. nih.gov The ability to easily generate a library of derivatives from this compound by reacting it with different nucleophiles makes it a valuable starting material for discovering new antineoplastic agents.

Derivatives of 1,2,4-oxadiazoles have shown significant promise as agents for crop protection. Beyond medicinal applications, these compounds have demonstrated utility in agriculture as fungicidal, herbicidal, and insecticidal agents. ijper.org

The search for new antimicrobial agents is a critical area of pharmaceutical research, and heterocyclic compounds containing the oxadiazole ring have shown considerable potential. ptfarm.pl Derivatives of 1,3,4-oxadiazoles, a closely related isomer, have been synthesized and evaluated for their activity against a range of microbial pathogens. rroij.com For instance, certain 2,5-disubstituted 1,3,4-oxadiazoles exhibit good inhibition against Staphylococcus aureus, a common Gram-positive bacterium. rroij.com The structural similarity and shared chemical properties suggest that derivatives of this compound could also exhibit valuable antimicrobial activities, representing a promising avenue for further investigation.

Derivatives of oxadiazoles have been extensively studied for their anti-inflammatory and analgesic properties. rroij.com A variety of 1,3,4-oxadiazole derivatives have demonstrated significant anti-inflammatory activity in preclinical models, with some compounds showing efficacy comparable to established drugs like indomethacin (B1671933) and ibuprofen. rroij.com For example, a series of 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles showed potent anti-inflammatory effects. rroij.com Given that the 1,2,4-oxadiazole ring is a known bioisostere of functional groups present in many anti-inflammatory drugs, derivatives of this compound are considered valuable candidates for the development of new agents targeting inflammatory pathways.

Exploration of Anticonvulsant Activities

The 1,2,4-oxadiazole scaffold is a recurring motif in the design of novel anticonvulsant agents. Researchers have synthesized and evaluated various derivatives of 1,2,4-oxadiazole for their potential to manage seizures. These studies often involve screening these compounds in established preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure tests, to determine their efficacy and potential mechanism of action.

For instance, certain 3- and 5-aryl-1,2,4-oxadiazole derivatives have demonstrated notable activity in both MES and PTZ models, suggesting a broad spectrum of anticonvulsant potential. mdpi.com The mechanism of action for some of these compounds is believed to involve the modulation of GABAergic neurotransmission, a key pathway in the regulation of neuronal excitability. mdpi.com Specifically, some oxadiazoles have been found to potentiate GABA's effects without interacting with the benzodiazepine (B76468) binding site. mdpi.com

The exploration of different substituents on the oxadiazole ring is a common strategy to optimize anticonvulsant activity and reduce neurotoxicity. However, specific studies focusing on the anticonvulsant properties of this compound are not prominently featured in the available scientific literature.

Modulation of Nuclear Receptors (e.g., FXR/PXR)

The 1,2,4-oxadiazole core has also been identified as a valuable pharmacophore for the development of ligands that modulate nuclear receptors, which are critical targets in metabolic and inflammatory diseases. The Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR) are two such receptors that play pivotal roles in the homeostasis of bile acids, lipids, and glucose. researchgate.netunifr.ch

Recent research has identified compounds with a 1,2,4-oxadiazole structure as a new class of FXR antagonists. nih.govnih.gov Further exploration of this chemical class has led to the discovery of dual modulators that act as FXR antagonists and PXR agonists. nih.govnih.gov These dual-activity compounds are of particular interest for their potential therapeutic applications in inflammatory conditions. nih.govnih.gov

The synthesis and biological evaluation of various 1,2,4-oxadiazole derivatives have been undertaken to understand the structure-activity relationships that govern their interaction with FXR and PXR. nih.govnih.gov These studies often involve modifying substituents on the oxadiazole ring to enhance potency and selectivity. nih.govnih.gov While this line of research is active for the broader class of 1,2,4-oxadiazoles, specific data on the ability of this compound to modulate FXR or PXR is not detailed in the currently accessible research.

Analytical and Spectroscopic Characterization Methodologies in Oxadiazole Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for the structural elucidation of newly synthesized organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy provide complementary information that, when combined, allows for the unambiguous confirmation of a chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are among the most powerful tools for determining the structure of organic compounds.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like 3-(Bromomethyl)-5-phenyl-1,2,4-oxadiazole, one would expect to see distinct signals for the protons on the phenyl ring, typically in the aromatic region (δ 7.0-8.5 ppm), and a characteristic singlet for the bromomethyl (-CH₂Br) protons.

¹³C NMR reveals the number of different types of carbon atoms in a molecule. The spectrum would show characteristic peaks for the carbons of the phenyl group, the bromomethyl carbon, and the two distinct carbons of the 1,2,4-oxadiazole (B8745197) ring.

Table 1: NMR Spectroscopic Data for 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole

| Nucleus | Chemical Shift (δ) in DMSO | Description |

|---|---|---|

| ¹H | 5.14 ppm (s, 2H) | Singlet for the two protons of the -CH₂Br group. |

| ¹H | 7.51 ppm (t, J = 8 Hz, 1H) | Triplet for one proton on the phenyl ring. |

| ¹H | 7.65 ppm (m, 3H) | Multiplet for three protons on the phenyl ring. |

| ¹H | 8.04 ppm (d, J = 8 Hz, 2H) | Doublet for two protons on the phenyl ring. |

| ¹³C | 16.2 ppm | Signal for the -CH₂Br carbon. |

| ¹³C | 123.0, 126.8, 128.6, 129.6 ppm | Signals for the carbons of the phenyl ring. |

Data sourced from a study on 5-phenyl-1,3,4-oxadiazoles.

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy. For this compound (C₉H₇BrN₂O), the presence of bromine would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). HRMS analysis of the isomer 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole confirmed its molecular formula, C₉H₇BrN₂O, by finding the expected m/z values for the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For an oxadiazole derivative, the IR spectrum would typically show characteristic absorption bands corresponding to C=N stretching of the oxadiazole ring (around 1590-1650 cm⁻¹), C-O-C stretching, and vibrations associated with the aromatic phenyl ring.

Chromatographic Separations and Purification Methods

Following synthesis, crude reaction mixtures almost always contain the desired product along with unreacted starting materials, byproducts, and reagents. Chromatographic techniques are essential for isolating and purifying the target compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a reaction and to determine the appropriate solvent system for larger-scale purification. The separation is based on the differential partitioning of components between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. For oxadiazole derivatives, common mobile phases include mixtures of ethyl acetate (B1210297) and petroleum ether or cyclohexane (B81311).

Column Chromatography: This is a preparative technique used to separate and purify larger quantities of a compound from a mixture. The principles are similar to TLC. For oxadiazole synthesis, purification by flash column chromatography is a standard procedure. In one automated system for synthesizing 1,3,4-oxadiazoles, a gradient method starting with 3% ethyl acetate in cyclohexane was employed for purification.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique that offers high resolution and sensitivity. It is often used for the final purification of compounds to a high degree of purity. For the purification of 1,2,4-oxadiazole derivatives, reverse-phase HPLC is commonly used.

Table 2: Example HPLC Purification Conditions for an Oxadiazole Derivative

| Parameter | Condition |

|---|---|

| Column | Synergi Fusion-RP 80 (4 μm; 4.6 mm i.d. × 250 mm) |

| Mobile Phase | Methanol/Water (88:12) |

Data sourced from a study on 1,2,4-oxadiazole derivatives.

Purity Assessment and Quality Control in Research Samples

Ensuring the purity of a research sample is a critical step before any further biological or chemical studies are conducted. Purity assessment is typically achieved by a combination of the techniques described above.

The structural identity is confirmed by NMR and MS, which can also give an initial indication of purity. However, the presence of impurities with similar structural features may not be easily detected by these methods alone. Therefore, chromatographic methods are essential for quality control. A pure compound should ideally appear as a single spot on a TLC plate under various solvent conditions and as a single, sharp peak in an HPLC chromatogram. The combination of sharp melting points and clean spectroscopic and chromatographic data provides strong evidence of a compound's high purity.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The future synthesis of 3-(Bromomethyl)-5-phenyl-1,2,4-oxadiazole and its analogs is increasingly steering towards green and sustainable chemistry principles to minimize environmental impact and improve efficiency. Conventional methods for creating the 1,2,4-oxadiazole (B8745197) ring often rely on the heterocyclization of amidoximes with acyl chlorides or carboxylic acid derivatives, which can involve hazardous reagents and lengthy reaction times.

Emerging research focuses on environmentally benign methodologies. These include microwave-assisted synthesis, which can dramatically reduce reaction times, minimize by-product formation, and increase yields. nih.govnih.govrsc.org Ultrasound-mediated synthesis is another promising green technique that enhances reaction rates through acoustic cavitation. rsc.org The development of one-pot synthetic procedures, where multiple reaction steps are carried out in a single vessel, further enhances efficiency and reduces waste. rsc.orgnih.gov For instance, the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles has been achieved at room temperature from amidoximes and carboxylic acid esters using a superbase medium, highlighting a move towards milder reaction conditions. rsc.orgnih.gov

Future efforts will likely concentrate on developing catalytic methods, employing recyclable and non-toxic catalysts, and utilizing greener solvent systems like water or ionic liquids to further align the synthesis of these valuable compounds with the principles of sustainable chemistry. chemshuttle.com The synthesis of the closely related 5-(chloromethyl)-3-(substituted-phenyl)-1,2,4-oxadiazoles has been achieved by reacting p-substituted benzamidoximes with chloroacetyl chloride, providing a foundational method that can be adapted and optimized using these greener approaches. chim.it

Deepening Mechanistic Understanding of Biological Activities

While the broader class of 1,2,4-oxadiazoles is known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, the precise molecular mechanisms of many derivatives, including this compound, are still under active investigation. nih.gov Future research will focus on moving beyond preliminary activity screening to detailed mechanistic studies to elucidate how these compounds interact with biological targets at a molecular level.

A key area of exploration is identifying specific protein targets. For example, studies on 3,5-diaryl-1,2,4-oxadiazoles, structurally related to the title compound, have identified them as novel inducers of apoptosis. researchgate.net High-throughput screening led to the discovery that these compounds can activate caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.netrsc.org Further investigation using photoaffinity agents identified TIP47, an insulin-like growth factor II (IGF-II) receptor binding protein, as a molecular target, suggesting a potential mechanism for their anticancer effects. researchgate.net

In a different context, a close analog, 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, demonstrated potent nematocidal activity by affecting the acetylcholine (B1216132) receptor of Bursaphelenchus xylophilus. tandfonline.com This highlights that even small structural modifications can lead to distinct mechanisms of action. Future work will likely employ advanced techniques such as chemical proteomics, transcriptomics, and structural biology to deconstruct the complex pharmacology of these compounds, paving the way for more targeted therapeutic applications.

Design and Synthesis of Next-Generation Oxadiazole Derivatives with Enhanced Specificity

The reactive bromomethyl group at the 3-position makes this compound an ideal starting point, or building block, for the synthesis of new chemical entities with tailored biological activities. osti.gov The bromine atom is a good leaving group, allowing for facile nucleophilic substitution reactions. This enables the introduction of a wide variety of functional groups and molecular scaffolds, thereby generating large libraries of novel derivatives for biological screening. nih.gov

For example, reacting 3-aryl-5-chloromethyl-1,2,4-oxadiazole, a close analog, with various nucleophiles has been used to create new series of thioether derivatives, expanding the chemical space and allowing for the exploration of structure-activity relationships (SAR). mdpi.com The goal of these synthetic efforts is to develop next-generation compounds with enhanced potency and, crucially, improved target specificity. By systematically modifying the substituents on both the phenyl ring and the group attached to the methylene (B1212753) bridge, medicinal chemists can fine-tune the compound's properties to maximize interaction with a desired biological target while minimizing off-target effects. This rational design approach is critical for reducing potential side effects and improving the therapeutic index of new drug candidates. Future work will involve creating diverse libraries of compounds derived from this compound and evaluating them for activity against a range of therapeutic targets, from protein kinases in cancer to enzymes in infectious pathogens.

Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery

The discovery and optimization of oxadiazole-based drug candidates are set to be revolutionized by the integration of high-throughput screening (HTS) and artificial intelligence (AI). HTS allows for the rapid testing of thousands of compounds against a specific biological target, significantly accelerating the hit-finding stage of drug discovery. nih.gov Indeed, HTS has already been successfully employed to identify 1,2,4-oxadiazole derivatives as potent apoptosis inducers. researchgate.net The generation of diverse chemical libraries from starting materials like this compound provides a rich source of novel compounds for such screening campaigns. osti.gov

Furthermore, the role of AI and computational methods is rapidly expanding. In silico techniques, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are becoming indispensable for predicting the biological activity of new derivatives and understanding their binding modes with target proteins. mdpi.comacs.org These computational models can prioritize which derivatives to synthesize, saving significant time and resources. rsc.orgnih.gov For instance, 3D-QSAR models have been successfully built for oxadiazole derivatives to predict their activity as anti-Alzheimer's agents, and molecular docking has been used to investigate their interactions with target enzymes like GSK-3β. acs.org

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-(bromomethyl)-5-phenyl-1,2,4-oxadiazole?

- Methodological Answer : A common approach involves substituting the chloromethyl group in 3-phenyl-5-chloromethyl-1,2,4-oxadiazole with bromine. For example, refluxing the chloromethyl precursor with KBr in polar aprotic solvents (e.g., acetonitrile) under basic conditions (K₂CO₃) yields the bromomethyl derivative . Optimization requires monitoring reaction progress via TLC or HPLC and purification via recrystallization (e.g., ethyl acetate/ethanol mixtures) .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- 1D/2D NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and methylene bromine coupling (e.g., H NMR: δ 4.5–4.7 ppm for –CH₂Br; C NMR: δ 30–35 ppm for CH₂Br) .

- IR Spectroscopy : Confirm oxadiazole ring presence (C=N stretch ~1600 cm⁻¹) and C–Br bond (~550–650 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with theoretical molecular weight (253.09 g/mol) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood due to toxicity via inhalation, skin contact, or ingestion .

- Store in airtight containers at 2–8°C to prevent decomposition. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal as halogenated waste .

Advanced Research Questions

Q. How does the bromomethyl group influence nucleophilic substitution reactivity compared to chloromethyl analogs?

- Methodological Answer : The bromine atom’s lower electronegativity and larger atomic radius enhance leaving-group ability, accelerating SN2 reactions. Kinetic studies (e.g., using NaN₃ in DMSO) show 2–3x faster substitution rates for Br vs. Cl analogs. Monitor intermediates via Br/Br isotopic splitting in NMR or LC-MS .

Q. How can contradictions in base-catalyzed reaction mechanisms be resolved?

- Methodological Answer : Contradictions arise from amine structure effects (e.g., tertiary vs. secondary amines). For example, triethylamine (TEA) follows a second-order pathway, while piperidine (PIP) may involve steric hindrance. Use kinetic isotope effects (KIE) and DFT calculations to differentiate concerted vs. stepwise mechanisms .

Q. What computational strategies predict the compound’s biological activity?

- Methodological Answer :

- 3D-QSAR : Correlate substituent electronic parameters (Hammett σ) with cytotoxicity data .

- Molecular Docking : Simulate binding to targets like estrogen receptors (e.g., PDB: 1A52) using AutoDock Vina. Focus on hydrophobic interactions between the phenyl group and receptor pockets .

Q. How do noncovalent interactions dictate crystal packing in derivatives?

- Methodological Answer : X-ray crystallography reveals CH⋯N (2.5–3.0 Å) and CH⋯π (3.3–3.6 Å) interactions dominate packing. For example, dihedral angles between oxadiazole and aryl rings (80.2°) minimize steric clashes, stabilizing the lattice .

Q. What experimental approaches assess photophysical properties like excited-state acidity?

- Methodological Answer :

- Fluorescence Spectroscopy : Compare emission spectra in polar vs. nonpolar solvents. A red-shifted tautomeric band in ethanol indicates proton transfer (PT) in the excited state .

- Dipole Moment Calculations : Use solvatochromic shifts (e.g., Lippert-Mataga plots) to estimate changes in dipole moments upon excitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.